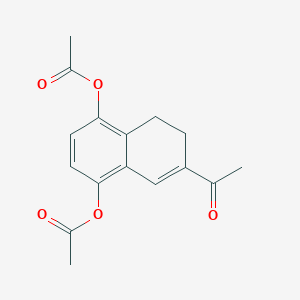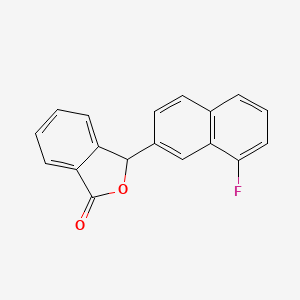
3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluoronaphthalene moiety in the structure suggests potential unique reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoronaphthalene and phthalic anhydride.
Condensation Reaction: The key step involves the condensation of 8-fluoronaphthalene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the isobenzofuranone ring system. This step may require heating and the use of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers or organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoronaphthalene moiety could enhance binding affinity or selectivity for certain targets, influencing the compound’s overall biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Naphthalen-2-yl)isobenzofuran-1(3H)-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-(8-Chloronaphthalen-2-yl)isobenzofuran-1(3H)-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound potentially more effective in certain applications compared to its non-fluorinated analogs.
Eigenschaften
CAS-Nummer |
2965-42-6 |
|---|---|
Molekularformel |
C18H11FO2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
3-(8-fluoronaphthalen-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H11FO2/c19-16-7-3-4-11-8-9-12(10-15(11)16)17-13-5-1-2-6-14(13)18(20)21-17/h1-10,17H |
InChI-Schlüssel |
VHELBITZVGEPQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC4=C(C=CC=C4F)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)
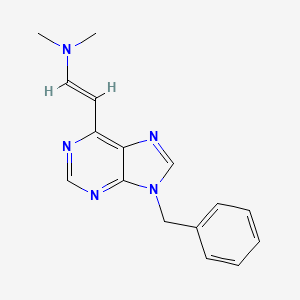
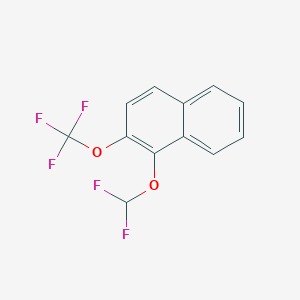
![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)

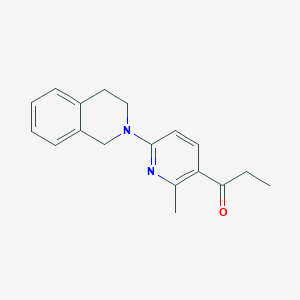


![8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11841942.png)
![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
